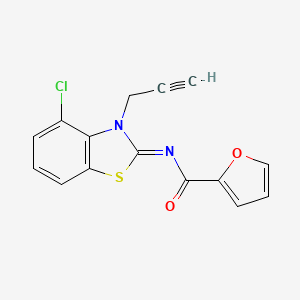

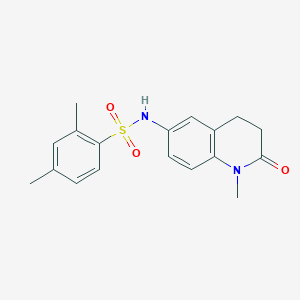

N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide" is a chemical entity that appears to be related to various research areas, including medicinal chemistry and material science. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as furan carboxamide derivatives and benzothiazine carboxamides, which are of interest due to their biological activities and potential applications.

Synthesis Analysis

The synthesis of related compounds, such as 7-aroyl-2,3-dihydrobenzo[b]furan-3-carboxylic acids and benzothiazine derivatives, involves multi-step organic reactions that typically start with the formation of the core structure followed by functionalization at specific positions on the ring systems . The synthesis process is carefully designed to introduce various substituents that can confer desired properties, such as analgesic activity, as seen in the case of 7-benzoyl-5-chloro-2,3-dihydrobenzo[b]furan-3-carboxylic acid . The synthesis of such compounds is often guided by structure-activity relationships, which help in optimizing the pharmacological profile of the compounds.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as FT-IR, 1H NMR, HR-MS, and single crystal X-ray diffraction . These techniques provide detailed information about the molecular geometry, electronic structure, and the nature of bonding within the compounds. For instance, the single crystal X-ray diffraction technique has been used to determine the crystal system and space group of a related compound, providing insights into the molecular conformation and the arrangement of atoms in the crystal lattice .

Chemical Reactions Analysis

The chemical reactivity of furan carboxamide derivatives and benzothiazine carboxamides is influenced by the presence of functional groups and the overall electronic structure of the molecules. These compounds can participate in various chemical reactions, including coordination with metal ions to form complexes . The nature of the substituents on the aromatic rings can significantly affect the reactivity and the types of reactions these compounds can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are crucial for their practical applications. The thermal decomposition of metal complexes derived from furan carboxamide ligands has been studied using thermogravimetry, which provides information about the stability and decomposition patterns of these complexes . The physical properties are also closely related to the molecular structure, as the intramolecular and intermolecular hydrogen bonding can affect the compound's melting point and solubility .

Scientific Research Applications

Synthesis and Reactivity

A comprehensive exploration into the synthesis and reactivity of benzothiazole derivatives reveals the importance of these compounds in medicinal chemistry. Benzothiazoles, including N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide, are pivotal in the synthesis of compounds with diverse biological properties. The reactivity of benzothiazole derivatives with various nucleophiles has been extensively studied, providing pathways to a wide range of acyclic, cyclic, and heterocyclic compounds. These processes often involve reactions with C-, N-, N,N-, and N,O-nucleophilic agents, leading to the formation of amides, hydrazides, and various heterocycles, demonstrating the versatility of benzothiazoles in organic synthesis (Kamneva et al., 2018).

Antimicrobial and Antiviral Potential

Benzothiazole moieties, including N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide, have been identified as potential antimicrobial and antiviral agents. Their structural versatility enables the synthesis of compounds exhibiting a broad spectrum of biological activities. Research has highlighted the antimicrobial and antiviral efficacy of benzothiazole derivatives, suggesting their role as promising candidates in the development of new therapeutic agents to combat infectious diseases. This aligns with the global imperative for novel antimicrobials and antivirals in the face of increasing drug resistance and emerging pathogens (Elamin et al., 2020).

Antioxidant Capacity

The antioxidant capacity of benzothiazole derivatives, including N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide, has been investigated through various assays, including the ABTS/PP decolorization assay. These compounds have shown potential in neutralizing oxidative stress, suggesting their utility in the development of antioxidant therapies. The reaction pathways involved in these assays have provided insights into the specific activities of benzothiazoles as antioxidants, highlighting their significance in medicinal chemistry (Ilyasov et al., 2020).

properties

IUPAC Name |

N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN2O2S/c1-2-8-18-13-10(16)5-3-7-12(13)21-15(18)17-14(19)11-6-4-9-20-11/h1,3-7,9H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZTFHVJDPZEMLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24815457 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl 4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B2528046.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-sulfamoylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2528048.png)

![N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2528049.png)

![3-[[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2528052.png)

![2-[3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2528064.png)

![(E)-methyl 2-(2-cyano-3-(2-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2528066.png)

![N-(1-cyanocyclohexyl)-2-({4'-methoxy-5-nitro-[1,1'-biphenyl]-2-yl}oxy)-N-methylacetamide](/img/structure/B2528067.png)